REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][F:16])[CH:14]=1)[C:8](OC)=[O:9])=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][F:16])[CH:14]=1)[CH2:8][OH:9] |f:1.2.3.4.5.6|
|
Name
|
Methyl 3-azidomethyl-5-fluoromethylbenzoate
|
Quantity
|
476 mg
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CF
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
408 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
compound ( 35 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CF
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The air was evacuated from the reaction system
|
Type
|
ADDITION
|
Details
|
Ar was charged
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
CUSTOM
|
Details
|
Then, the reaction was quenched with MeOH (10 mL)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through cerite
|
Type
|
CUSTOM
|
Details
|
to remove metals
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by neutral silica gel column chromatography (hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(CO)C=C(C1)CF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |